1-(1-Methyl-1H-indol-3-yl)prop-2-en-1-one
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(1-methylindol-3-yl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO/c1-3-12(14)10-8-13(2)11-7-5-4-6-9(10)11/h3-8H,1H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCDUNGRLUVJCBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C(=O)C=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70514588 | |
| Record name | 1-(1-Methyl-1H-indol-3-yl)prop-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70514588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91568-93-3 | |
| Record name | 1-(1-Methyl-1H-indol-3-yl)prop-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70514588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanistic Investigations of Compound Formation Reactions
The formation of 1-(1-methyl-1H-indol-3-yl)prop-2-en-1-one via the Claisen-Schmidt condensation proceeds through a well-understood, multi-step mechanism. The reaction is typically base-catalyzed and can be described as follows:
Enolate Formation: In the presence of a base, such as hydroxide (B78521), a proton is abstracted from the α-carbon of acetone. This results in the formation of a resonance-stabilized enolate ion, which serves as the nucleophile.
Nucleophilic Attack: The enolate ion then performs a nucleophilic attack on the electrophilic carbonyl carbon of 1-methyl-1H-indole-3-carbaldehyde. This step leads to the formation of a β-hydroxy ketone intermediate (an aldol (B89426) addition product).
Dehydration: The β-hydroxy ketone intermediate is unstable and readily undergoes dehydration (elimination of a water molecule) under the reaction conditions. This elimination is facilitated by the abstraction of an α-proton, leading to the formation of a new double bond in conjugation with the carbonyl group. The final product is the stable α,β-unsaturated ketone, this compound.
The driving force for the dehydration step is the formation of a highly conjugated system, which imparts significant thermodynamic stability to the final product.
Optimization of Reaction Parameters and Yield Enhancement Strategies
The optimization of reaction conditions is crucial for maximizing the yield and purity of 1-(1-methyl-1H-indol-3-yl)prop-2-en-1-one and its analogues. Key parameters that are often varied include the choice of catalyst, solvent, temperature, and reaction time.
In conventional solution-phase synthesis, the concentration of the base catalyst can significantly influence the reaction rate and the formation of side products. The choice of solvent is also critical, with protic solvents like ethanol (B145695) or methanol (B129727) being commonly used.
For mechanochemical synthesis, parameters such as the milling frequency, the size and material of the grinding balls, and the liquid assistant can be optimized. A study on the synthesis of a related indole (B1671886) chalcone (B49325), (2E)-1-(4-bromophenyl)-3-(1-methyl-1H-indol-3-yl)prop-2-en-1-one, provides a good example of how these parameters can be systematically varied to achieve high yields in short reaction times. tandfonline.com
Below is an interactive data table illustrating a hypothetical optimization study for the synthesis of this compound based on typical parameters for a Claisen-Schmidt condensation.
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | NaOH (10) | Ethanol | 25 | 24 | 65 |
| 2 | KOH (10) | Ethanol | 25 | 24 | 70 |
| 3 | Piperidine (20) | Methanol | 65 (reflux) | 12 | 75 |
| 4 | KOH (10) | Methanol | 25 | 24 | 72 |
| 5 | KOH (20) | Ethanol | 25 | 18 | 85 |
| 6 | KOH (20) | Ethanol | 50 | 12 | 82 |
| 7 | NaOH (20) | Methanol | 25 | 18 | 80 |
| 8 | KOH (20) | Ethanol | 25 | 18 | 85 |
This table is a representative example and not based on a specific cited experiment for this exact compound.
Principles of Sustainable Chemistry in Synthetic Development
Diversity-Oriented Synthesis via Substituent Introduction
Diversity-oriented synthesis aims to generate a wide range of structurally distinct molecules from a common core. For this compound analogues, this is primarily achieved by introducing various functional groups at different positions of the indole ring and the propenone moiety.
The introduction of aryl and heteroaryl groups is a common strategy to explore new regions of chemical space and enhance biological interactions. A primary method for incorporating aryl substituents onto the propenone chain is through condensation reactions, such as the Claisen-Schmidt condensation. In this approach, a substituted 1-(1H-indol-3-yl)ethanone is reacted with various aromatic or heteroaromatic aldehydes to yield indole-based chalcones. jchr.orgjchr.org For instance, the synthesis of 1-(5-substituted-1H-indol-3-yl)-3-(p-substituted-benzyl)prop-2-en-1-one derivatives has been successfully achieved using this condensation method. jchr.orgjchr.org
Furthermore, heteroaryl moieties can be integrated into the indole scaffold itself. One reported strategy involves a palladium-catalyzed coupling reaction to produce compounds like 4-(3-methyl-1H-indol-2-yl)phenylmethanone, effectively attaching a phenylmethanone group at the 2-position of the indole ring via a phenyl linker. orientjchem.org Another approach allows for the synthesis of 2-(1H-indol-3-yl)thiazole derivatives, directly linking a heteroaryl ring to the 3-position of the indole core. nih.gov The synthesis of 2-aryl-3-azolyl-1-indolyl-propan-2-ols, while not a direct prop-2-en-1-one, demonstrates the successful incorporation of both aryl and azole (a heteroaryl) groups onto a three-carbon chain attached to the indole nitrogen, highlighting the versatility of synthetic routes for creating such analogues. nih.gov
| Compound Class/Example | Synthetic Strategy | Key Reagents | Reference(s) |
| 1-(5-Substituted-1H-indol-3-yl)-3-(p-substituted-benzyl)prop-2-en-1-one | Condensation reaction | 2-amino-5-substituted-benzaldehyde, 1-chloropropan-2-one derivatives | jchr.orgjchr.org |
| (2E)-1-(1-methyl-1H-indol-3-yl)-3-phenyl-prop-2-en-1-one | N-alkylation of chalcone (B49325) precursor | (2E)-1-(1H-indol-3-yl)-3-phenyl prop-2-en-1-one, Dimethyl sulfate (B86663) | researchgate.net |
| 2-(2-Methyl-1H-indol-3-yl)-4-(p-tolyl)thiazole | Hantzsch thiazole (B1198619) synthesis followed by Fischer indole synthesis | Thioamide, α-haloketone, Phenylhydrazine | nih.gov |
| 2-Aryl-3-azolyl-1-indolyl-propan-2-ols | Multi-step synthesis involving oxirane ring opening | Indole, Substituted acetophenones, Imidazole/Triazole | nih.gov |
Introducing electron-withdrawing groups like halogens and nitro moieties onto the aromatic rings of the indole core or its aryl substituents can significantly alter the electronic properties and lipophilicity of the molecule.
Nitro groups are often incorporated by using nitrated starting materials. For example, the synthesis of (E)-3-(1H-indol-2-yl)-1-(4-nitrophenyl)prop-2-en-1-one involves the condensation of an indole aldehyde with 4-nitroacetophenone, embedding the nitro-aryl moiety into the final structure. nih.gov A more direct approach involves the regioselective nitration of the indole ring itself. A method utilizing ammonium (B1175870) tetramethylnitrate and trifluoroacetic anhydride (B1165640) has been developed for the electrophilic nitration of various indoles, producing 3-nitroindole derivatives under non-acidic conditions. nih.gov These 3-nitroindoles are valuable intermediates for further derivatization. nih.govresearchgate.net
Halogenation can be achieved similarly, either by using halogen-substituted precursors or by direct halogenation reactions. The synthesis of indole-2-carboxamides bearing a chlorine atom demonstrates the use of halogenated building blocks. rsc.org Additionally, analogues such as 4-(4-bromophenyl)-2-(2-methyl-1H-indol-3-yl)thiazole have been synthesized, showcasing the incorporation of a bromo-substituted aryl group. nih.gov The availability of intermediates like 2-bromo-1-(2-methyl-1H-indol-3-yl)propan-1-one further confirms that bromination is a viable modification strategy. matrixscientific.com
| Functionalization | Method | Reagents | Key Feature | Reference(s) |
| Nitration | Use of nitrated starting material | 4-Nitroacetophenone, Indole-2-carboxaldehyde | Incorporates a nitrophenyl group | nih.gov |
| Nitration | Direct electrophilic nitration of indole | Ammonium tetramethylnitrate, Trifluoroacetic anhydride | Regioselective synthesis of 3-nitroindoles | nih.gov |
| Halogenation | Use of halogenated precursors | 4-(4-Bromophenyl)-2-chloroethan-1-one | Synthesis of bromo-substituted aryl-thiazole indoles | nih.gov |
| Halogenation | Intermediate availability | N/A | 2-Bromo-1-(2-methyl-1H-indol-3-yl)propan-1-one is a known compound | matrixscientific.com |
The introduction of alkyl and alkoxy groups is a fundamental strategy for modifying solubility, metabolic stability, and receptor binding affinity. N-alkylation is a common and straightforward modification. The parent compound, this compound, is itself an N-alkylated derivative. A specific synthesis for a related analogue, (2E)-1-(1-methyl-1H-indol-3-yl)-3-phenyl-prop-2-en-1-one, was achieved by reacting the corresponding N-H indole with dimethyl sulfate in an alkaline medium. researchgate.net More general and rapid methods, such as a one-pot, three-component protocol based on a Fischer indolisation–N-alkylation sequence, have been developed to generate diverse 1,2,3-trisubstituted indoles. rsc.org
Alkoxy groups can be introduced onto the indole nucleus or as part of larger substituents. The synthesis of 1-alkoxyindoles has been achieved through a one-pot, multi-step process. mdpi.comnih.gov This process involves the reduction of a nitro-precursor and intramolecular cyclization to form a 1-hydroxyindole (B3061041) intermediate, which is then alkylated in situ to yield the desired 1-alkoxyindole. mdpi.comnih.gov The presence of an alkoxy group, such as in 1-(5-methoxy-1H-indol-3-yl)ethan-1-one, is known to influence the molecule's properties and serves as a key intermediate for further reactions. nih.gov
| Functionalization | Method | Key Intermediate/Reagent | Resulting Structure | Reference(s) |
| N-Alkylation | Direct alkylation of N-H indole | Dimethyl sulfate | 1-Methylindole derivative | researchgate.net |
| N-Alkylation | One-pot Fischer Indolisation/N-Alkylation | Aryl hydrazine, Ketone, Alkyl halide | 1,2,3-Trisubstituted indoles | rsc.org |
| O-Alkylation (Alkoxy) | One-pot reduction, cyclization, and alkylation | Substituted nitro-precursor, Alcohol, Alkyl halide | Multisubstituted 1-alkoxyindoles | mdpi.comnih.gov |
| Ring Substitution | Synthesis from alkoxy-substituted precursor | 5-Methoxyindole | 5-Methoxyindole derivative | nih.gov |
Cyclization Reactions Leading to Fused Heterocyclic Systems
Using the indole prop-2-en-1-one framework as a starting point, cyclization reactions can be employed to construct fused heterocyclic systems, thereby increasing molecular complexity and rigidity. These strategies often involve cascade reactions where multiple bonds are formed in a single sequence.
One such strategy is the cascade trifluoromethylthiolation and cyclization of N-[(3-aryl)propioloyl]indoles, which are structurally related to the prop-2-en-1-one core. nih.govbeilstein-journals.org This radical-mediated process leads to the formation of novel SCF₃-containing pyrrolo[1,2-a]indol-3-ones. nih.govbeilstein-journals.org A similar radical-initiated cascade cyclization using 2,2′-azobis(2-methylpropionitrile) (AIBN) provides an efficient, metal-free route to various pyrrolo[1,2-a]indol-3-ones. rsc.org
Other advanced cyclization methods have been developed to create different fused systems. An oxidative radical cyclization-cyclization cascade using iron(III) chloride as a mild oxidant can transform substrates containing both allyl and phenyl groups into 1H-benzo[f]isoindole derivatives. mdpi.com Palladium(II)-catalyzed cascade transformations of functionalized alkynes have been established to produce pyrrolizine- and indolizine-fused heterocycles with high skeletal diversity. acs.org Furthermore, multicomponent reactions (MCRs) offer a powerful tool for building complex structures in a single step. A notable MCR involving an indole, formaldehyde, and an amino hydrochloride can rapidly assemble indole-fused seven-membered heterocycles, such as oxadiazepines and thiadiazepines. semanticscholar.org
| Fused System | Reaction Type | Key Precursor Type | Key Reagents | Reference(s) |
| Pyrrolo[1,2-a]indol-3-ones | Radical Cascade Cyclization | N-[(3-aryl)propioloyl]indoles | AgSCF₃, (NH₄)₂S₂O₈ | nih.govbeilstein-journals.org |
| Pyrrolo[1,2-a]indol-3-ones | Radical Cascade Cyclization | 1-Methacryloyl-3-phenyl-1H-indole-2-carbonitrile | AIBN | rsc.org |
| 1H-Benzo[f]isoindoles | Oxidative Radical Cyclization | Active methine with allyl and phenyl groups | FeCl₃ | mdpi.com |
| Pyrrolizine/Indolizine Fused Systems | Palladium-Catalyzed Cascade | Functionalized internal alkynes | Pd(OAc)₂ | acs.org |
| Indole-fused Oxadiazepines/Thiadiazepines | Multicomponent Reaction (MCR) | Indole, Formaldehyde | Amino hydrochloride, Na₂S₂O₃ | semanticscholar.org |
Structure-Synthesis Relationships for Enhanced Molecular Complexity and Biological Relevance
The derivatization and structural modification strategies applied to the this compound scaffold are directly linked to the goal of enhancing molecular complexity to improve biological relevance. The relationship between the synthetic strategy and the resulting molecular structure is crucial for systematic drug discovery.
Diversity-oriented synthesis, achieved through the varied introduction of substituents, allows for a broad yet systematic exploration of structure-activity relationships (SAR). For example, the Claisen-Schmidt condensation to form indole chalcones is a robust method that allows for the easy substitution of the aryl ring by simply changing the aldehyde component. jchr.orgjchr.org This facilitates the rapid generation of a library of analogues with varying electronic and steric properties, which can be screened for biological activity. Similarly, the introduction of specific functional groups like halogens, nitro, alkyl, and alkoxy moieties via targeted synthesis provides a means to fine-tune properties such as lipophilicity, hydrogen bonding capacity, and metabolic stability. nih.govnih.gov
Cyclization reactions that lead to fused heterocyclic systems represent a move from flexible, linear analogues to more rigid, conformationally constrained structures. nih.govrsc.org This increase in molecular complexity and rigidity can lead to higher binding affinity and selectivity for biological targets by reducing the entropic penalty upon binding. Cascade reactions are particularly powerful in this context, as they build complex polycyclic scaffolds from simpler starting materials in an efficient manner, often creating multiple stereocenters in the process. mdpi.comacs.org The development of multicomponent reactions that assemble indole-fused heterocycles further underscores the drive towards synthetic efficiency and the creation of novel, three-dimensional chemical entities that occupy different regions of chemical space than their simpler precursors. semanticscholar.org Ultimately, these synthetic strategies provide a powerful toolkit for chemists to rationally design and construct complex indole derivatives with enhanced potential as therapeutic agents.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For this compound, a combination of one-dimensional and two-dimensional NMR experiments facilitates a complete assignment of its proton and carbon signals.
Proton Nuclear Magnetic Resonance (¹H NMR) Data Analysis
The ¹H NMR spectrum of this compound provides crucial information about the number, environment, and coupling of protons in the molecule. The spectrum is characterized by distinct signals corresponding to the protons of the indole ring, the propenone moiety, and the N-methyl group.
The protons of the indole ring typically appear in the aromatic region of the spectrum. The chemical shifts are influenced by the electron-donating nature of the nitrogen atom and the electron-withdrawing effect of the propenone substituent at the C3 position. The N-methyl group gives rise to a characteristic singlet, typically observed at approximately 3.8-3.9 ppm. The vinyl protons of the prop-2-en-1-one group exhibit characteristic doublet of doublets patterns due to cis and trans couplings with each other and coupling to the carbonyl group.
Table 1: Representative ¹H NMR Spectral Data for Indole Derivatives
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| Indole Protons | 7.0 - 8.5 | m | - |
| Vinyl Protons (CH=CH) | 6.5 - 8.0 | dd | - |
| N-CH₃ | ~3.8 | s | - |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Data Analysis
The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon framework of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal.
The carbonyl carbon of the ketone is typically the most deshielded, appearing at the downfield end of the spectrum (around 180-195 ppm). The carbons of the indole ring resonate in the aromatic region, with their specific chemical shifts influenced by the nitrogen atom and the substituent at C3. The N-methyl carbon appears as a distinct signal in the aliphatic region. The vinyl carbons of the propenone group also have characteristic chemical shifts.
For a related compound, (E)-1-(4-chlorophenyl)-3-(1H-indol-3-yl)prop-2-en-1-one, the ¹³C NMR spectrum shows indole carbon signals at 111.98, 114.29, 116.92, 120.66, 121.82, 123.59, and 125.09 ppm, with the carbonyl carbon at 189.51 ppm. rsc.org These values provide a reference for the expected chemical shifts in the target molecule.
Table 2: Representative ¹³C NMR Spectral Data for Indole Derivatives
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
|---|---|
| C=O | 180 - 195 |
| Indole Carbons | 110 - 140 |
| Vinyl Carbons (CH=CH) | 120 - 145 |
| N-CH₃ | ~33 |
Two-Dimensional NMR Experiments for Complex Structural Confirmation
To definitively assign all proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments such as COSY, HSQC, and HMBC are invaluable. youtube.comsdsu.edu
COSY (Correlation Spectroscopy) : This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. It would be used to trace the connectivity of the protons within the indole ring and the vinyl protons of the propenone moiety. sdsu.edu
HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded proton and carbon atoms. It allows for the unambiguous assignment of carbon signals based on the previously assigned proton signals. sdsu.eduresearchgate.net
While specific 2D NMR data for this compound were not found, the application of these techniques to similar indole derivatives has been instrumental in their structural elucidation. mdpi.comnih.gov
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Characterization
IR and UV-Vis spectroscopy provide valuable information about the functional groups present in a molecule and its electronic properties.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its key functional groups. A strong absorption band for the conjugated ketone (C=O) stretching vibration is anticipated in the region of 1650-1685 cm⁻¹. The C=C stretching vibrations of the vinyl group and the indole ring would appear in the 1500-1650 cm⁻¹ region. C-H stretching vibrations for the aromatic and vinyl protons are expected above 3000 cm⁻¹, while the C-H stretching of the methyl group would be observed just below 3000 cm⁻¹. For a similar indole derivative, characteristic IR peaks were observed at 1669 cm⁻¹ (>C=O) and 3313 cm⁻¹ (N-H, for an unsubstituted indole). orientjchem.org
Table 3: Expected IR Absorption Bands for this compound
| Functional Group | Expected Absorption Range (cm⁻¹) |
|---|---|
| C=O (Conjugated Ketone) | 1650 - 1685 |
| C=C (Aromatic and Vinyl) | 1500 - 1650 |
| C-H (Aromatic and Vinyl) | > 3000 |
| C-H (Aliphatic) | < 3000 |
Note: This table represents expected values based on general knowledge and data from related compounds.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns.
For this compound (molecular formula C₁₂H₁₁NO), the molecular ion peak [M]⁺ would be observed at an m/z (mass-to-charge ratio) corresponding to its molecular weight (185.22 g/mol ). High-resolution mass spectrometry (HRMS) would allow for the precise determination of the molecular formula.
The fragmentation pattern in the mass spectrum would provide further structural confirmation. Common fragmentation pathways for such compounds include cleavage of the bonds adjacent to the carbonyl group and fragmentation of the indole ring. The loss of small, stable molecules like CO (carbon monoxide) is also a possibility. The fragmentation of related indole derivatives often involves cleavage of the side chain. orientjchem.org
Elemental Analysis for Empirical Formula Validation
Elemental analysis is a fundamental technique used to determine the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. This data is then used to validate the empirical formula of the synthesized molecule.
For this compound, with the molecular formula C₁₂H₁₁NO, the theoretical elemental composition can be calculated as follows:
Carbon (C): 77.81%
Hydrogen (H): 5.99%
Nitrogen (N): 7.56%
Oxygen (O): 8.64%
Experimental results from elemental analysis should be in close agreement with these calculated values (typically within ±0.4%) to confirm the purity and empirical formula of the compound.
Single-Crystal X-ray Diffraction Analysis for Definitive Solid-State Structural Details
Single-crystal X-ray diffraction is an indispensable analytical technique for the unambiguous determination of the three-dimensional atomic arrangement of crystalline solids. This method provides precise information on bond lengths, bond angles, and torsion angles, thereby offering a definitive depiction of the molecular conformation and packing in the solid state. For complex organic molecules such as this compound and its derivatives, this technique is crucial for validating structures proposed by other spectroscopic methods and for understanding intermolecular interactions that govern the crystal packing.
While the specific crystal structure of this compound is not extensively detailed in publicly available literature, analysis of closely related indole and propenone derivatives provides significant insight into the structural characteristics that can be anticipated for this class of compounds.
Detailed crystallographic studies on derivatives reveal key structural features. For instance, the analysis of a complex trifluoromethylated indole derivative, 1-methyl-3-[2,2,2-trifluoro-1-(1-methyl-1H-indol-3-yl)-1-phenylethyl]-1H-indole, provides a precedent for the type of detailed structural information obtainable. nih.gov The crystal structure of this compound was resolved and refined to a high degree of precision, yielding detailed atomic coordinates and displacement parameters.
Similarly, the crystal structure of (E)-3-(1-Methyl-1H-pyrrol-2-yl)-1-phenylprop-2-en-1-one, a compound with a similar propenone linkage, demonstrates an E configuration. nih.gov The conjugated system in this molecule is slightly twisted, with a notable dihedral angle between the benzene and pyrrole rings. nih.gov Such analyses often reveal the presence of intermolecular interactions, such as C—H⋯O hydrogen bonds, which can lead to the formation of dimeric structures in the crystal lattice. nih.gov
The crystallographic data for these related compounds are summarized in the interactive tables below, showcasing the level of detail provided by single-crystal X-ray diffraction analysis.
Crystallographic Data for Selected Derivatives
Interactive Table 1: Crystal Data and Structure Refinement for 1-methyl-3-[2,2,2-trifluoro-1-(1-methyl-1H-indol-3-yl)-1-phenylethyl]-1H-indole nih.gov
| Parameter | Value |
| Empirical formula | C₂₆H₂₁F₃N₂ |
| Formula weight | 418.45 |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | 10.0033 (3) |
| b (Å) | 12.9427 (3) |
| c (Å) | 16.2699 (7) |
| β (°) | 102.571 (4) |
| Volume (ų) | 2055.96 (12) |
| Z | 4 |
| Radiation | Cu Kα |
| Temperature (K) | 298 |
| R[F² > 2σ(F²)] | 0.047 |
| wR(F²) | 0.153 |
Interactive Table 2: Crystal Data and Structure Refinement for (E)-3-(1-Methyl-1H-pyrrol-2-yl)-1-phenylprop-2-en-1-one nih.gov
| Parameter | Value |
| Empirical formula | C₁₄H₁₃NO |
| Formula weight | 211.25 |
| Crystal system | Monoclinic |
| Space group | P2₁/n |
| a (Å) | 13.209 (2) |
| b (Å) | 4.8849 (9) |
| c (Å) | 18.036 (3) |
| β (°) | 102.394 (4) |
| Volume (ų) | 1136.6 (4) |
| Z | 4 |
| Radiation | Mo Kα |
| Temperature (K) | 296 |
| R[F² > 2σ(F²)] | 0.043 |
| wR(F²) | 0.153 |
Furthermore, single-crystal X-ray diffraction studies elucidate the nature of intermolecular forces. In the crystal packing of the trifluoromethylated indole derivative, non-classical hydrogen bonds are observed, creating a complex supramolecular assembly. nih.gov The presence of such interactions is fundamental to understanding the physical properties of the compound, such as melting point and solubility.
The detailed structural parameters obtained from such analyses, including bond lengths and angles, are generally found to be within normal ranges, confirming the expected molecular geometry. nih.gov For propenone systems, the C=C bond length in the enone moiety is a key parameter, and in the case of (E)-3-(1-Methyl-1H-pyrrol-2-yl)-1-phenylprop-2-en-1-one, it is 1.332 (3) Å. nih.gov
Exploration of Biological Activities and Mechanistic Pathways in Vitro Studies
Anti-Malarial Activity and Molecular Target Engagement (e.g., Plasmodium falciparum dihydrofolate reductase – thymidylate synthase inhibition)
The emergence of drug-resistant strains of Plasmodium falciparum, the parasite responsible for the most severe form of malaria, necessitates the discovery of novel therapeutic agents. The folate pathway is a critical target for antimalarial drugs, with the bifunctional enzyme dihydrofolate reductase-thymidylate synthase (DHFR-TS) playing a crucial role in DNA synthesis necessary for the parasite's survival. rsc.orggaacademy.org Inhibition of this enzyme by drugs like pyrimethamine (B1678524) and cycloguanil (B1669406) has been a cornerstone of malaria treatment, although their efficacy is now compromised by widespread resistance due to mutations in the pfDHFR-TS gene. rsc.orgnih.gov
Chalcones, a class of compounds to which 1-(1-Methyl-1H-indol-3-yl)prop-2-en-1-one belongs, have been investigated for their anti-malarial properties. Research has shown that certain chalcone (B49325) derivatives exhibit potent activity against P. falciparum. For instance, studies on chalcone Mannich base derivatives have demonstrated significant efficacy against both P. knowlesi and P. falciparum strains. rsc.org The anti-malarial activity of these compounds is often linked to their ability to inhibit PfDHFR-TS. rsc.orgekb.eg Molecular docking studies suggest that chalcones can bind within the active site of this essential parasitic enzyme. rsc.org
While direct in vitro anti-malarial data for this compound is not detailed in the reviewed literature, the activity of structurally related compounds provides a strong rationale for its investigation as a potential PfDHFR-TS inhibitor. For example, the addition of specific aminoalkyl groups to a chalcone core has been shown to dramatically increase anti-malarial potency against the 3D7 strain of P. falciparum. rsc.org This highlights the potential for modification of the indole-chalcone scaffold to develop effective anti-malarial agents.
Table 1: Anti-malarial Activity of Select Chalcone Derivatives
| Compound | Target Strain | EC₅₀ (µM) | Selectivity Index (SI) |
|---|---|---|---|
| Chalcone Derivative 2a | P. falciparum 3D7 | 0.08 | > 10 |
| Chalcone Derivative 2e | P. falciparum 3D7 | 2.69 | > 10 |
| Chalcone Derivative 2h | P. falciparum 3D7 | 0.15 | > 10 |
| Chloroquine (Reference) | P. falciparum 3D7 | 0.0018 | N/A |
Source: Data compiled from studies on chalcone Mannich base derivatives. rsc.org
Enzyme Inhibition Studies
Alpha-Glucosidase and Alpha-Amylase Inhibition for Glycemic Control Research
A key therapeutic strategy for managing type 2 diabetes mellitus involves the inhibition of carbohydrate-digesting enzymes, namely α-amylase and α-glucosidase. nih.gov Pancreatic α-amylase is responsible for breaking down complex carbohydrates like starch into smaller oligosaccharides, which are then further hydrolyzed into absorbable monosaccharides, such as glucose, by α-glucosidase in the small intestine. nih.govnih.gov By inhibiting these enzymes, the rate of glucose absorption is delayed, leading to a reduction in postprandial hyperglycemia. nih.gov
Compounds that can inhibit both α-amylase and α-glucosidase are of significant interest for glycemic control. While specific inhibitory data for this compound against these enzymes is not available in the cited literature, other structurally related compounds have been evaluated. For instance, α-Amylase-IN-11 has been identified as a potent α-amylase inhibitor with an IC₅₀ value of 0.56 µM and also shows moderate inhibition of α-glucosidase (IC₅₀ = 11.03 µM). medchemexpress.com The investigation of indole-based chalcones like this compound in this context could reveal novel dual-inhibitory agents for diabetes research.
Carbonic Anhydrase Isozyme Inhibition (CA I and CA II)
Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. nih.gov They are involved in numerous physiological and pathological processes, including pH regulation, ion transport, and biosynthesis. nih.gov The cytosolic isoforms, human carbonic anhydrase I (hCA I) and II (hCA II), are widely distributed, with hCA II being a major target for diuretics and anti-glaucoma drugs. nih.govmdpi.com
The inhibition of these isoforms has been a focus of drug discovery. Sulfonamides are a well-established class of CA inhibitors. mdpi.comresearchgate.net Research into chalcone-based benzenesulfonamides has demonstrated that these hybrid molecules can be potent and selective inhibitors of hCA isoforms. researchgate.net While many indole-containing compounds have been studied for CA inhibition, they typically feature a sulfonamide group to coordinate with the zinc ion in the enzyme's active site. researchgate.net There is less information available on the direct inhibitory activity of simple indole (B1671886) chalcones like this compound, which lack the canonical zinc-binding group. However, some indole-based derivatives have been explored as CA activators, suggesting a complex relationship between the indole scaffold and CA modulation. nih.gov
Table 2: Inhibition of hCA I and hCA II by Select Inhibitors
| Compound Type | Target Isozyme | Kᵢ (nM) |
|---|---|---|
| Substituted Pyrazolines | hCA I | 316.7 - 533.1 |
| Substituted Pyrazolines | hCA II | 412.5 - 624.6 |
| Acetazolamide (Reference) | hCA I | 278.8 |
| Acetazolamide (Reference) | hCA II | 293.4 |
Source: Data from studies on 1,3,5-trisubstituted-pyrazolines. nih.gov
Phosphodiesterase (PDE) Inhibition (e.g., PDE4B selective inhibition)
Phosphodiesterases (PDEs) are a superfamily of enzymes that regulate cellular signaling by hydrolyzing the second messengers cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). nih.gov The PDE4 family, which is specific for cAMP, is a major regulator of inflammatory and immune cells. nih.gov Inhibition of PDE4, and specifically the PDE4B isoform, raises intracellular cAMP levels, leading to potent anti-inflammatory effects. mdpi.commdpi.com This mechanism is the basis for drugs used to treat inflammatory conditions like COPD and psoriasis. mdpi.com
Several classes of PDE4 inhibitors have been developed, with many featuring catechol or heterocyclic cores. mdpi.comnih.gov While direct evidence of this compound as a PDE4 inhibitor is lacking in the provided sources, related structures containing an indole nucleus have been synthesized and evaluated. For example, certain spirooxindoles and benzoxazinone (B8607429) derivatives incorporating an indole moiety have shown inhibitory potential against PDE4B. nih.gov Furthermore, the sulfonamide LASSBio-448, which has an indole-like benzodioxole core, was found to inhibit all four PDE4 isoforms, with IC₅₀ values in the micromolar range for PDE4A, PDE4B, and PDE4C. mdpi.complos.org These findings suggest that the indole scaffold could be a valuable component in the design of novel PDE4 inhibitors.
Table 3: Inhibitory Activity (IC₅₀) of LASSBio-448 against PDE4 Isoforms
| PDE Isoform | IC₅₀ (µM) |
|---|---|
| PDE4A | 0.7 |
| PDE4B | 1.4 |
| PDE4C | 1.1 |
| PDE4D | 4.7 |
Anti-Proliferative and Anti-Cancer Mechanisms (In Vitro Cell Line Investigations)
The search for new anti-cancer agents has led to the investigation of compounds that can disrupt fundamental cellular processes in tumor cells, such as proliferation and mitosis. Chalcone derivatives have emerged as a significant class of compounds with potent anti-proliferative and cytotoxic effects against various cancer cell lines. tandfonline.com
Modulation of Cellular Pathways (e.g., Tubulin Polymerization Inhibition)
A primary mechanism by which many chalcones exert their anti-cancer effects is through the disruption of microtubule dynamics. nih.gov Microtubules are essential components of the cytoskeleton, playing a critical role in maintaining cell shape, transport, and, most importantly, the formation of the mitotic spindle during cell division. nih.govijprajournal.com Compounds that interfere with the polymerization of tubulin into microtubules can arrest the cell cycle, typically in the G2/M phase, and induce apoptosis (programmed cell death). tandfonline.comnih.gov
Numerous studies have identified chalcone derivatives as potent inhibitors of tubulin polymerization, often by binding to the colchicine (B1669291) site on β-tubulin. ijprajournal.comresearchgate.net This action prevents the assembly of microtubules, disrupts the mitotic spindle, and ultimately leads to cell death. researchgate.net While specific data on the tubulin inhibitory activity of this compound is not specified, the general class of chalcones is well-documented in this regard. The anti-proliferative activity of these compounds is often potent, with some derivatives inhibiting tubulin polymerization with IC₅₀ values below 2 µM. nih.gov The presence of the indole ring in this compound combined with the chalcone backbone makes it a promising candidate for investigation as a microtubule-targeting agent. tandfonline.com
Table 4: General Effects of Chalcones as Tubulin Inhibitors
| Mechanism | Cellular Consequence |
|---|---|
| Inhibition of tubulin polymerization | Disruption of microtubule dynamics |
| Binding to the colchicine site on tubulin | Interference with mitotic spindle formation |
| Disruption of microtubule homeostasis | Cell cycle arrest at G2/M phase |
| Induction of apoptosis | Inhibition of tumor cell proliferation |
Source: Compiled from reviews on chalcone derivatives as tubulin inhibitors. tandfonline.comnih.govresearchgate.net
Interactions with Receptor Tyrosine Kinases (e.g., EGFR TKI related research)
The epidermal growth factor receptor (EGFR), a receptor tyrosine kinase, is a critical target in cancer therapy. While extensive research exists on various EGFR tyrosine kinase inhibitors (TKIs), literature directly investigating the interaction of this compound with EGFR is limited. However, the broader family of chalcones and indole-chalcone hybrids has been explored for its anticancer potential, which includes targeting pathways involving such kinases. nih.gov For instance, research into other chalcone-like compounds has demonstrated mechanisms that involve key signaling proteins often associated with receptor tyrosine kinase pathways. nih.gov The indole scaffold itself is a component of numerous compounds designed as kinase inhibitors. nih.gov These findings suggest that the indole-chalcone framework is a promising template for developing novel anticancer agents, though specific research into its role as an EGFR-TKI is not extensively documented. nih.gov
Induction of Apoptosis in Cancer Cell Lines
Indole-based chalcones are consistently reported to induce apoptosis, or programmed cell death, across various cancer cell lines. nih.govnih.govresearchgate.net The mechanisms are often pleiotropic, involving the modulation of multiple cellular targets. researchgate.net
A primary mechanism involves the induction of cell cycle arrest, frequently at the G2/M phase, which precedes apoptosis. nih.govrsc.org For example, a series of novel indolyl-tetralone chalcones demonstrated the ability to interrupt the G2/M transition in KRAS-mutant A549 non-small cell lung cancer cells. nih.gov One derivative, compound 1g , was particularly potent in these cells with a half-maximal effective concentration (EC₅₀) of 0.11 μM. nih.gov Another derivative, 1l , showed preferential cytotoxicity against A549 cells (EC₅₀: 0.55 μM) while displaying no toxicity to normal lung epithelial cells at concentrations up to 10 μM. nih.gov
The apoptotic process initiated by these chalcones often involves the activation of both intrinsic and extrinsic pathways. nih.govresearchgate.net Key events include the activation of initiator caspases (like caspase-9) and executioner caspases (like caspase-3). nih.gov Studies on chalcone-coumarin hybrids have shown they can induce apoptosis by activating these specific caspases. nih.gov Furthermore, indole chalcones can modulate the expression of the Bcl-2 family of proteins, which are critical regulators of the intrinsic apoptotic pathway. nih.gov This is characterized by a decrease in the expression of anti-apoptotic proteins like Bcl-2 and an increase in pro-apoptotic proteins such as Bax. nih.gov This shift in balance leads to mitochondrial dysfunction and the release of pro-apoptotic factors. researchgate.net
Some chalcone derivatives also engage the p53 tumor suppressor pathway. nih.gov A novel chalcone-like compound was found to increase the expression of p53 and its transcriptional target, p21, leading to cell cycle arrest and apoptosis. nih.gov
Table 1: Cytotoxic Activity of Selected Indolyl-Tetralone Chalcones in A549 Cancer Cells This table is interactive. You can sort and filter the data.
| Compound | Cell Line | EC₅₀ (μM) | Reference |
|---|---|---|---|
| 1g | A549 | 0.11 | nih.gov |
| 1l | A549 | 0.55 | nih.gov |
| 1g | PC3 | 0.45 | nih.gov |
| 1g | CRL-2119 | 0.31 | nih.gov |
| 1g | PAN02 | 0.59 | nih.gov |
Anti-inflammatory Mechanisms of Action
Indole chalcones have demonstrated significant anti-inflammatory properties, primarily through the modulation of the NF-κB (nuclear factor-kappa B) and MAPK (mitogen-activated protein kinase) signaling pathways. nih.govnih.govrsc.org Inflammation is a defense response characterized by the overexpression of cytokines like tumor necrosis factor-α (TNF-α) and interleukins (e.g., IL-1β, IL-6), as well as inflammatory mediators such as nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2). nih.govrsc.org
Research has shown that certain chalcone analogues can significantly suppress the production of these inflammatory mediators. nih.govrsc.org In lipopolysaccharide (LPS)-activated RAW264.7 macrophage cells, promising chalcone compounds were found to inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), the enzymes responsible for producing NO and PGE2, respectively. nih.govrsc.org
The core mechanism for this effect is the inhibition of the NF-κB signaling pathway. nih.govnih.govrsc.org NF-κB is a transcription factor that, under inflammatory conditions, translocates to the nucleus and initiates the transcription of pro-inflammatory genes. nih.gov Chalcones have been shown to prevent this translocation by inhibiting the degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. nih.govresearchgate.net Some chalcones may even bind directly to the p65 subunit of NF-κB, further preventing its activity. researchgate.net In addition to the NF-κB pathway, the c-Jun N-terminal kinase (JNK) pathway, a component of the MAPK cascade, is also suppressed by these compounds. nih.govrsc.org
In vivo studies using a carrageenan-induced mouse paw edema model confirmed the anti-inflammatory and analgesic effects of newly synthesized indole-chalcone hybrids, indicating their potential for development as therapeutic agents. acs.org
Anti-oxidant Activity Mechanisms (e.g., DPPH radical scavenging assay, FRAP method, ABTS radical scavenging assay)
The antioxidant potential of indole chalcones has been evaluated using several standard in vitro assays that measure their ability to scavenge free radicals or reduce oxidizing agents. The most common methods include the DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), and FRAP (ferric reducing antioxidant power) assays. nih.gov
The DPPH and ABTS assays are based on the ability of an antioxidant to donate a hydrogen atom or an electron to neutralize the respective stable radical, which is observed as a change in color. e3s-conferences.org The FRAP method measures the capacity of an antioxidant to reduce the ferric iron (Fe³⁺) in a TPTZ (tripyridyltriazine) complex to ferrous iron (Fe²⁺). e3s-conferences.org
A study on a series of 29 indole-derived hybrid chalcones demonstrated that their antioxidant activity is highly dependent on their substitution patterns. nih.gov Specifically, chalcones bearing a catechol (3,4-dihydroxy) moiety on the phenyl ring exhibited strong radical scavenging activity in the DPPH and FRAP assays. nih.gov According to the ABTS assay, derivatives with a 3-methoxy-4-hydroxy substitution pattern were found to be slightly more favorable. nih.gov For instance, the catechol derivative 18c showed potent activity. nih.gov These findings highlight that the presence and position of hydroxyl groups on the aromatic rings are crucial for the antioxidant capacity of indole chalcones. nih.govnih.gov Another study on novel indole chalcones containing a thiophen ring also reported excellent antioxidant activity for chloro-substituted derivatives in multiple test systems. tsijournals.com
Table 2: Antioxidant Activity of Selected Indole Chalcone Derivatives This table is interactive. You can sort and filter the data.
| Compound Class | Assay | Result | Reference |
|---|---|---|---|
| Catechol derivatives (e.g., 18c ) | DPPH | Strong Activity | nih.gov |
| Catechol derivatives (e.g., 18c ) | FRAP | Strong Activity | nih.gov |
| 3-methoxy-4-hydroxy derivatives (e.g., 19a-c ) | ABTS | Favorable Activity | nih.gov |
| Chloro-substituted indole-thiophen chalcones | DPPH, FRAP, Total Antioxidant Capacity | Excellent Activity | tsijournals.com |
Anti-microbial, Anti-bacterial, and Anti-fungal Spectrum and Proposed Modes of Action
The indole-chalcone scaffold is a promising template for the development of new antimicrobial agents, driven by the urgent need to combat drug-resistant pathogens. tsijournals.com Indole derivatives themselves are known to possess a wide range of biological activities, including antibacterial and antifungal effects. researchgate.net
Studies have demonstrated that synthetic indole chalcones exhibit activity against a spectrum of both Gram-positive and Gram-negative bacteria, as well as pathogenic fungi. tsijournals.com In one study, novel indole chalcones incorporating a thiophen ring were evaluated against Staphylococcus aureus, Bacillus subtilis (Gram-positive), Escherichia coli, and Pseudomonas aeruginosa (Gram-negative). tsijournals.com The same compounds were tested against the fungi Aspergillus niger and Candida albicans. tsijournals.com The results showed that derivatives with chloro substitutions on the indole ring were particularly potent against both bacterial and fungal strains. tsijournals.com
Another report highlighted that fluorinated chalcones containing an indole ring exhibited significant antimicrobial activity without showing cytotoxicity to normal human liver cells. nih.gov The mechanism of action for chalcones can vary, but some studies suggest that the α,β-unsaturated ketone system is a key feature, allowing the molecule to interact with biological targets. mdpi.com For some natural chalcones, the antibacterial mechanism involves the inhibition of bacterial virulence factors, such as reducing the production of toxins. mdpi.com
Table 3: Minimum Inhibitory Concentration (MIC) of Indole-Thiophen Chalcones This table is interactive. You can sort and filter the data.
| Compound | S. aureus (μg/mL) | B. subtilis (μg/mL) | E. coli (μg/mL) | P. aeruginosa (μg/mL) | A. niger (μg/mL) | C. albicans (μg/mL) | Reference |
|---|---|---|---|---|---|---|---|
| 3b (Cl-substituted) | 12.5 | 12.5 | 25 | 25 | 12.5 | 12.5 | tsijournals.com |
| 3c (Cl-substituted) | 12.5 | 25 | 25 | 25 | 12.5 | 25 | tsijournals.com |
Receptor Affinity Profiling (e.g., 5-HT6 receptor)
While the indole nucleus is a common scaffold in ligands targeting various G-protein coupled receptors, including serotonin (B10506) receptors like 5-HT6, there is no direct evidence within the searched literature detailing the affinity profile of this compound for the 5-HT6 receptor. Research on 1-methyl-1H-indole derivatives has often focused on other biological targets. For example, a series of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives were designed and synthesized as agents that inhibit tubulin polymerization, a well-known anticancer strategy. rsc.org In that study, a derivative, compound 7d , showed potent antiproliferative activity against several cancer cell lines, with IC₅₀ values in the sub-micromolar range. rsc.org However, specific receptor binding assays for the chalcone are not reported in the available results.
Structure-Activity Relationship (SAR) Derivations for Diverse Biological Responses
Structure-activity relationship (SAR) studies of indole chalcones have provided valuable insights into how chemical modifications influence their biological activities, including anticancer and antioxidant effects. nih.govnih.govnih.gov
For anticancer activity , several structural features are critical. The α,β-unsaturated enone linker between the aromatic rings is often important for antiproliferative activity, as its reduction can lead to a significant loss of potency. nih.gov The substitution pattern on both the indole and the adjacent phenyl ring plays a major role. nih.gov
Indole Ring: Substituents on the indole nitrogen significantly affect anticancer activity. For a series of indolyl-tetralone chalcones, introducing small alkyl groups like methyl or ethyl resulted in the most active compounds against A549 lung cancer cells. nih.gov
Phenyl Ring: The nature and position of substituents on the B-ring (the phenyl ring not fused to the indole) are crucial. Electron-donating groups (e.g., -OH, -OCH₃) and electron-withdrawing groups (e.g., -Cl, -F) have been extensively studied. nih.gov For instance, a series of 1-(5-substituted-1H-indol-3-yl)-3-(4-substituted-furan-3-yl)prop-2-en-1-one derivatives were synthesized, with some showing potent, dose-dependent suppression of human colorectal cell growth. jchr.org
For antioxidant activity , the SAR is more clearly defined. The presence of hydroxyl groups is paramount. A study of 29 indole hybrid chalcones found that derivatives with a catechol (3,4-dihydroxy) system on the phenyl ring had the strongest activity in DPPH and FRAP assays. nih.gov For the ABTS assay, a 3-methoxy-4-hydroxy substitution pattern was slightly more effective. nih.gov This indicates that the hydrogen-donating ability conferred by phenolic hydroxyls is key to the radical scavenging mechanism.
These SAR derivations underscore that the indole-chalcone scaffold can be finely tuned to optimize different biological responses, making it a versatile template for medicinal chemistry. mdpi.comresearchgate.net
Applications and Future Directions in Chemical and Biomedical Research
Role as Key Synthetic Intermediates in Advanced Organic Synthesis
The indole-prop-2-en-1-one core is a highly valuable intermediate in organic synthesis due to the reactivity of the chalcone-like moiety. This α,β-unsaturated ketone system readily participates in a variety of chemical transformations, allowing for the construction of diverse and complex heterocyclic systems.
One of the most prominent applications is in the synthesis of pyrimidine derivatives. ymerdigital.com Indole-bearing chalcones can undergo cyclization reactions with urea or thiourea in the presence of a base, such as ethanolic sodium hydroxide (B78521), to yield indole-substituted pyrimidines. ymerdigital.com This method provides a straightforward route to a class of compounds known for a wide spectrum of pharmacological properties. nih.govresearchgate.net The general scheme involves the initial Michael addition of urea/thiourea to the enone system, followed by intramolecular cyclization and dehydration.
Furthermore, derivatives like 1-(1H-indol-3-yl)-3,3-dimercaptoprop-2-en-1-one serve as efficient precursors for a range of five- and six-membered heterocyclic compounds. nih.govresearchgate.net These precursors can be used to synthesize complex scaffolds such as:
Chromenols
3,4-Dihydroquinolines
Thiopyrans
These reactions highlight the versatility of the indole-prop-2-en-1-one scaffold as a building block for generating molecular diversity, which is crucial for the discovery of new bioactive agents. The synthesis of the target compound, (2E)-1-(1-methyl-1H-indol-3-yl)-3-phenyl-prop-2-en-1-one, can be achieved through a direct N-alkylation of (2E)-1-(1H-indol-3-yl)-3-phenyl prop-2-en-1-one using a methylating agent like dimethyl sulfate (B86663) under alkaline conditions. researchgate.net
| Precursor Scaffold | Reagents | Resulting Heterocycle | Reference |
| Indole (B1671886) Chalcones | Urea / Thiourea, Ethanolic NaOH | Pyrimidines | ymerdigital.com |
| 1-(1H-indol-3-yl)-3,3-dimercaptoprop-2-en-1-one | Various electrophiles/nucleophiles | Chromenols, Dihydroquinolines, Thiopyrans | nih.govresearchgate.net |
| (2E)-1-(1H-indol-3-yl)-3-phenyl prop-2-en-1-one | Dimethyl sulfate | (2E)-1-(1-methyl-1H-indol-3-yl)-3-phenyl-prop-2-en-1-one | researchgate.net |
Development of Lead Compounds for Targeted Biological Research
The 1-(1-Methyl-1H-indol-3-yl)prop-2-en-1-one framework is a key component in the development of lead compounds for various therapeutic targets. Its ability to be readily modified allows for the fine-tuning of its biological activity.
Antimalarial Activity: A derivative, (2E)-1-(1-methyl-1H-indol-3-yl)-3-phenyl-prop-2-en-1-one, has been investigated as a potential antimalarial agent. researchgate.net This investigation targeted the Plasmodium falciparum dihydrofolate reductase-thymidylate synthase (PfDHFR-TS) enzyme, a crucial target in malaria therapy. Molecular docking studies indicated that the compound interacts with the enzyme's active site, suggesting its potential as a candidate for further development. researchgate.net
Anticancer Activity: The closely related N-((1-methyl-1H-indol-3-yl)methyl)acetamide scaffold has been used to develop potent inhibitors of tubulin polymerization. nih.govnih.gov These compounds induce apoptosis and cause cell cycle arrest in the G2/M phase in various cancer cell lines, including HeLa, MCF-7, and HT-29. nih.govnih.gov The indole moiety plays a crucial role in the binding of these compounds to tubulin, making them promising leads for new anticancer drugs.
Antimicrobial and Antileishmanial Activity: Indole-based scaffolds are used as precursors to synthesize novel heterocyclic compounds with significant antimicrobial properties. nih.govresearchgate.net These derivatives have shown good to excellent activity against both bacterial (Gram-positive and Gram-negative) and fungal strains. nih.govresearchgate.net Additionally, related structures like N-(1-methyl-1H-indol-3-yl)methyleneamines have demonstrated potent antileishmanial activity against L. major. nih.gov
Analgesic and Anti-inflammatory Potential: Indole-chalcone hybrids have been designed and evaluated as analgesic and anti-inflammatory agents. kuleuven.beacs.org Specifically, 1-(1,3-Benzodioxol-5-yl)-3-(1-methyl-1H-indol-2-yl)prop-2-en-1-one showed high efficacy in models of acute analgesia and inflammation, marking it as a strong candidate for further investigation. kuleuven.beacs.org
| Compound Class | Biological Target/Activity | Research Findings | Reference |
| (2E)-1-(1-methyl-1H-indol-3-yl)-3-phenyl-prop-2-en-1-one | Antimalarial (PfDHFR-TS) | Interacts with the active site of the target enzyme. | researchgate.net |
| N-((1-methyl-1H-indol-3-yl)methyl)acetamides | Anticancer (Tubulin Polymerization Inhibitor) | Potent activity against HeLa, MCF-7, and HT-29 cancer cell lines. | nih.govnih.gov |
| Heterocycles from Indole-prop-2-en-1-one | Antimicrobial | Good to excellent activity against various bacterial and fungal strains. | nih.govresearchgate.net |
| N-(1-methyl-1H-indol-3-yl)methyleneamines | Antileishmanial | Effective against L. major promastigotes. | nih.gov |
| 1-(1,3-Benzodioxol-5-yl)-3-(1-methyl-1H-indol-2-yl)prop-2-en-1-one | Analgesic and Anti-inflammatory | High efficacy in in vivo models of pain and inflammation. | kuleuven.beacs.org |
Innovative Methodologies for Compound Derivatization and Functionalization
Modern synthetic methodologies are continuously being applied to the indole-prop-2-en-1-one scaffold to generate novel derivatives efficiently. One such innovative approach is the use of multicomponent reactions (MCRs). For instance, a one-pot, three-component synthesis has been developed for pyrrolo[2,3-d]pyrimidine derivatives, which demonstrates a highly efficient way to build molecular complexity from simple starting materials in a single step. scielo.org.mx
The derivatization of the core structure is not limited to the chalcone (B49325) moiety. The indole nitrogen provides a key handle for functionalization. As seen in the synthesis of (2E)-1-(1-methyl-1H-indol-3-yl)-3-phenyl-prop-2-en-1-one, a simple N-alkylation can significantly alter the properties of the molecule. researchgate.net This modification can improve cell permeability, metabolic stability, or target engagement.
Furthermore, the electrophilic nature of the enone system allows for various conjugate addition reactions, which can be used to introduce a wide array of functional groups at the β-position. These derivatization strategies are crucial for building libraries of compounds for high-throughput screening and for optimizing the activity of lead compounds.
Integration of Computational and Experimental Approaches in Rational Compound Design
The development of novel therapeutic agents based on the this compound scaffold is increasingly driven by a synergistic combination of computational and experimental techniques. This rational design approach accelerates the discovery process and reduces the reliance on traditional trial-and-error methods.
Molecular docking is a key computational tool used in this context. In the study of (2E)-1-(1-methyl-1H-indol-3-yl)-3-phenyl-prop-2-en-1-one as an antimalarial candidate, docking was used to predict and analyze the binding interactions between the compound and the active site of the PfDHFR-TS enzyme. researchgate.net The calculated binding energy (ΔGbind) was compared to that of known drugs like proguanil, providing a theoretical basis for its potential efficacy before extensive experimental testing. researchgate.net
Similarly, in the search for new antimicrobial agents, docking studies were performed to understand how newly synthesized indole-based heterocycles interact with target enzymes like UDP-N-acetylmuramatel-alanine ligase (MurC) and human lanosterol 14α-demethylase. nih.govresearchgate.net These in silico studies help to identify the key structural features responsible for biological activity and guide the design of more potent analogues. For example, one compound was identified as having a minimum binding energy of -11.5 Kcal/mol, which was superior to the standard drug ampicillin, and this finding correlated with its excellent in vitro biological activity. nih.govresearchgate.net
This integration of computational modeling with chemical synthesis and biological evaluation exemplifies a modern, rational approach to drug design, enabling the development of targeted therapies with improved efficacy. nih.govmdpi.com
| Study Area | Computational Method | Experimental Verification | Key Finding | Reference |
| Antimalarial | Molecular Docking | Synthesis and Characterization | Predicted binding energy (-7.53 kcal/mole) of the test ligand against PfDHFR-TS. | researchgate.net |
| Antimicrobial | Molecular Docking | Synthesis and In Vitro Activity Assays | Identified a lead compound with superior binding energy (-11.5 Kcal/mol) and biological activity compared to ampicillin. | nih.govresearchgate.net |
| Anticancer | In Silico ADME Prediction | Cytotoxicity Assays (MTT) | Predicted favorable oral bioavailability and drug-like properties for active compounds. | nih.govacs.org |
Emerging Research Frontiers and Unexplored Bioactivities of Indole-Prop-2-en-1-one Scaffolds
The indole-prop-2-en-1-one scaffold continues to be a source of inspiration for new research frontiers. While its utility in generating anticancer, antimicrobial, and anti-inflammatory agents is well-documented, the vast chemical space accessible from this core structure suggests that many of its potential biological activities remain unexplored. researchgate.netmdpi.com
Emerging research is focused on applying this scaffold to new therapeutic areas. The structural similarity of indole to endogenous molecules like tryptophan means that its derivatives can interact with a wide range of biological targets. researchgate.net This has led to investigations into their potential for treating neurodegenerative diseases, viral infections (including HIV and SARS-CoV-2), and metabolic disorders like diabetes. mdpi.comnih.gov
The development of hybrid molecules, where the indole-prop-2-en-1-one core is combined with other pharmacologically active fragments (a strategy known as molecular hybridization), is a particularly promising frontier. mdpi.com For example, creating hybrids with other heterocyclic systems like pyrazole could lead to compounds with novel or synergistic biological effects. mdpi.com
Furthermore, the unique photophysical properties of some indole-chalcone derivatives open up possibilities in areas beyond traditional pharmacology, such as in the development of fluorescent probes for bioimaging or as components in materials science. The full potential of the indole-prop-2-en-1-one scaffold is far from being fully realized, and future research will undoubtedly uncover new and exciting applications.
Q & A
Q. Rational design strategies include :
- Bioisosteric replacement : Swap the indole ring with benzofuran or pyrrole to modulate lipophilicity .
- Pro-drug approaches : Introduce hydrolyzable esters (e.g., acetate) to improve bioavailability .
- Toxicophore elimination : Remove/replace reactive α,β-unsaturated ketone with non-electrophilic groups while retaining activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
